molecular formula C10H6O4 B5952336 5-(2-hydroxyphenyl)-2,3-furandione

5-(2-hydroxyphenyl)-2,3-furandione

Cat. No.: B5952336
M. Wt: 190.15 g/mol
InChI Key: NCGMKRDYYGGTJR-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-2,3-furandione is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a hydroxyphenyl group at the 5-position and a carbonyl group at the 2,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-2,3-furandione can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyphenyl)-2,3-furandione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl ring.

Scientific Research Applications

5-(2-hydroxyphenyl)-2,3-furandione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyphenyl)-2,3-furandione involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carbonyl groups can act as electrophilic sites for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzaldehyde: A precursor in the synthesis of 5-(2-hydroxyphenyl)-2,3-furandione.

    Maleic anhydride: Another precursor used in the synthesis.

    Quinone derivatives: Products of the oxidation of this compound.

Uniqueness

This compound is unique due to its combination of a furan ring with a hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(2-hydroxyphenyl)furan-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-7-4-2-1-3-6(7)9-5-8(12)10(13)14-9/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGMKRDYYGGTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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